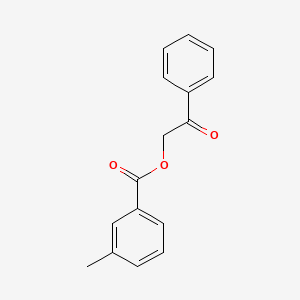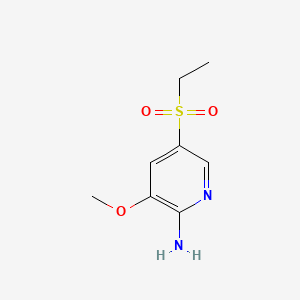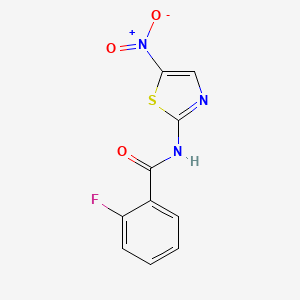
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide is a chemical compound that belongs to the class of benzamides and thiazoles It is characterized by the presence of a fluorine atom, a nitro group, and a thiazole ring attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-nitro-2-thiazolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product. The reaction conditions may be optimized to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide, thiols, or amines.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-Fluoro-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: It is used as a tool compound to study the effects of thiazole derivatives on various biological systems.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-(5-amino-2-thiazolyl)benzamide: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-N-(5-nitro-2-thiazolyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Fluoro-N-(5-nitro-2-thiazolyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide is unique due to the combination of the fluorine atom, nitro group, and thiazole ring, which imparts specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the nitro group and thiazole ring contribute to its biological activity.
Propriétés
Numéro CAS |
319-40-4 |
|---|---|
Formule moléculaire |
C10H6FN3O3S |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
Clé InChI |
CTIDJNBVISHIEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



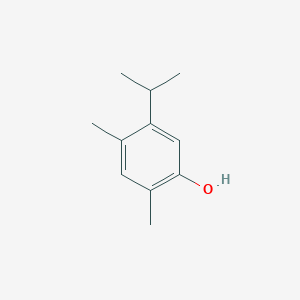
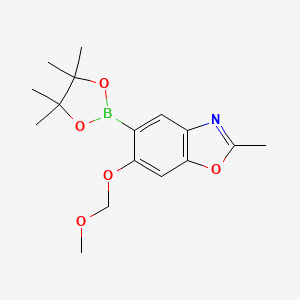
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)

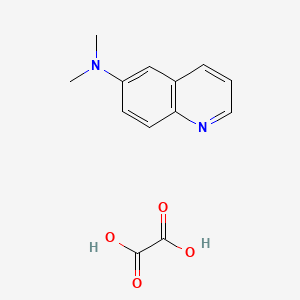

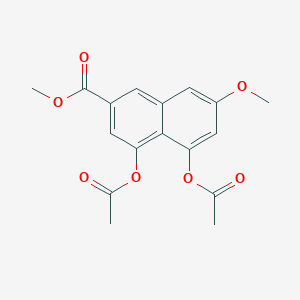
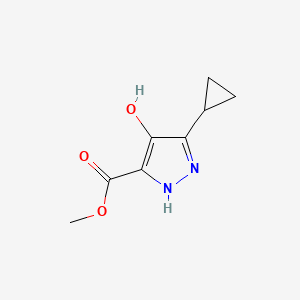
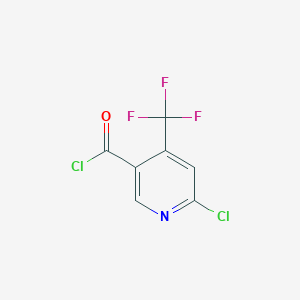
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
